chemical structure of 4-Bromo-3-fluoro-2-nitrotoluene
chemical structure of 4-Bromo-3-fluoro-2-nitrotoluene
An In-depth Technical Guide to 4-Bromo-3-fluoro-2-nitrotoluene: Synthesis, Characterization, and Synthetic Utility
Introduction
In the landscape of modern medicinal chemistry and materials science, polysubstituted aromatic compounds serve as indispensable scaffolds for the construction of complex molecular architectures. 4-Bromo-3-fluoro-2-nitrotoluene is a highly functionalized toluene derivative featuring a strategic arrangement of electron-withdrawing and electron-donating groups. This unique substitution pattern—a bromine atom, a fluorine atom, and a nitro group—provides multiple, distinct reaction handles, enabling a high degree of regioselectivity in subsequent synthetic transformations.
The presence of fluorine is particularly significant for professionals in drug development, as its incorporation into lead compounds can profoundly enhance metabolic stability, membrane permeability, binding affinity, and modulate acidity (pKa).[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical structure, synthesis, characterization, and synthetic applications of 4-Bromo-3-fluoro-2-nitrotoluene, positioning it as a versatile building block for advanced chemical synthesis.
Physicochemical and Structural Properties
4-Bromo-3-fluoro-2-nitrotoluene is characterized by the molecular formula C₇H₅BrFNO₂. The strategic placement of its substituents on the toluene ring dictates its chemical behavior and synthetic potential.
| Property | Value | Source |
| IUPAC Name | 1-bromo-2-fluoro-4-methyl-3-nitrobenzene | PubChem |
| Molecular Formula | C₇H₅BrFNO₂ | [3] |
| Molecular Weight | 234.02 g/mol | [3] |
| CAS Number | 502496-34-6 (Isomer: 4-Bromo-2-fluoro-6-nitrotoluene) | [3] |
| Canonical SMILES | CC1=C(C(=C(C=C1)Br)F)[O-] | - |
| InChI Key | QZUIGBPWEFMEEV-UHFFFAOYSA-N (Isomer: 4-Bromo-2-fluoro-6-nitrotoluene) | [3] |
| Appearance | Expected to be a solid or liquid at room temperature | |
| LogP | 2.9 (Calculated for Isomer: 4-Bromo-2-fluoro-6-nitrotoluene) | [3] |
Note: Data for the specific isomer 4-Bromo-3-fluoro-2-nitrotoluene is limited; therefore, some properties are referenced from the closely related isomer 4-Bromo-2-fluoro-6-nitrotoluene where noted.
Synthesis and Mechanistic Rationale
The synthesis of polysubstituted aromatics requires careful control of regioselectivity. A logical and efficient pathway to 4-Bromo-3-fluoro-2-nitrotoluene involves the electrophilic nitration of a readily available precursor, 4-bromo-3-fluorotoluene.
Causality Behind Experimental Choice:
The choice of starting material and reaction is dictated by the directing effects of the substituents on the aromatic ring. In 4-bromo-3-fluorotoluene, we have three substituents to consider:
-
Methyl (-CH₃): An activating, ortho-, para- directing group.
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Fluorine (-F): A deactivating, ortho-, para- directing group (due to induction vs. resonance).
-
Bromine (-Br): A deactivating, ortho-, para- directing group.
The positions ortho to the methyl group are C2 and C6. The position ortho to the fluorine is C2. The position ortho to the bromine is C5. The confluence of directing effects from the strongly activating methyl group and the fluorine atom strongly favors electrophilic attack at the C2 position. The C6 position is sterically hindered by the adjacent methyl group, making the C2 position the most electronically and sterically favored site for nitration.
Caption: Workflow for the synthesis of 4-Bromo-3-fluoro-2-nitrotoluene.
Experimental Protocol: Nitration of 4-Bromo-3-fluorotoluene
This protocol is a representative method based on standard nitration procedures for substituted aromatics.
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Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 2.5 eq.) to 0-5°C in an ice-water bath.
-
Formation of Nitrating Mixture: Slowly add concentrated nitric acid (HNO₃, 1.1 eq.) dropwise to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Substrate Addition: Once the nitrating mixture is prepared and cooled, add 4-bromo-3-fluorotoluene (1.0 eq.) dropwise from the dropping funnel. The rate of addition should be controlled to keep the internal temperature between 5-15°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
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Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.
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Purification: Dry the crude solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4-Bromo-3-fluoro-2-nitrotoluene.
Structural Elucidation and Characterization
Confirming the precise regiochemistry of the product is paramount. A combination of spectroscopic methods provides a self-validating system for structural verification.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display two distinct signals in the aromatic region, corresponding to the two protons on the ring. The proton at C5 will likely appear as a doublet, coupled to the proton at C6. The proton at C6 will appear as a doublet of doublets, coupled to the proton at C5 and the fluorine at C3. The methyl group will present as a singlet in the aliphatic region.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show seven unique carbon signals. The carbon attached to the fluorine (C3) will exhibit a large one-bond C-F coupling constant, which is a definitive diagnostic feature.
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IR (Infrared) Spectroscopy: The presence of the nitro group is confirmed by two strong, characteristic absorption bands corresponding to the asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) N-O stretches.[4]
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MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Caption: Analytical workflow for the structural confirmation of the target molecule.
Chemical Reactivity and Applications in Drug Development
4-Bromo-3-fluoro-2-nitrotoluene is a versatile intermediate due to the differential reactivity of its functional groups.
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Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is the most reactive site for transformations like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation).[5] The C-F and C-NO₂ bonds are generally unreactive under these conditions, allowing for selective functionalization at the C4 position.[5] This selectivity is crucial for building molecular complexity in a controlled manner.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation opens up a vast array of subsequent chemical reactions, such as amide bond formation, diazotization, and the synthesis of heterocyclic systems, which are prevalent in pharmaceuticals.[6]
-
Nucleophilic Aromatic Substitution (SₙAr): While the C-F bond is generally stable, the presence of the strongly electron-withdrawing nitro group ortho to it can activate it towards nucleophilic aromatic substitution under specific conditions, providing another avenue for functionalization.
-
The Role of Fluorine in Drug Design: The fluorine atom at C3 is often retained in the final drug candidate. Its strong electronegativity can modulate the basicity of nearby functional groups, improve binding interactions with target proteins (e.g., through hydrogen bonding or dipole interactions), and block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.[1][2][7]
Caption: Key reaction pathways originating from 4-Bromo-3-fluoro-2-nitrotoluene.
Safety, Handling, and Storage
As with all halogenated nitroaromatic compounds, 4-Bromo-3-fluoro-2-nitrotoluene should be handled with care, following good laboratory practices.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[8] All handling should be performed in a well-ventilated area or a chemical fume hood.[9][10]
-
Health Hazards: This class of compounds is generally considered harmful if swallowed, in contact with skin, or if inhaled.[8][11] It may cause skin, eye, and respiratory irritation.[8][11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents.
-
Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable container for disposal.[10] Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Conclusion
4-Bromo-3-fluoro-2-nitrotoluene is a chemical intermediate of significant value for researchers and scientists in the field of drug discovery and fine chemical synthesis. Its well-defined structure offers a predictable platform for regioselective functionalization, leveraging the differential reactivity of its bromo, nitro, and fluoro substituents. The ability to selectively modify the molecule through cross-coupling reactions at the C-Br bond or transform the nitro group into a versatile amine, all while retaining the beneficial fluorine atom, makes it a powerful tool for constructing novel and complex molecular entities with potential therapeutic applications.
References
- ChemicalBook. (2025). 4-BROMO-3-FLUORO-2-NITROANILINE - Chemical Safety Data Sheet MSDS / SDS.
-
PubChem. (2025). 4-Bromo-2-fluoro-6-nitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Reactivity of 4-Bromo-3-nitrotoluene. Retrieved from [Link]
-
PubChem. (2025). 4-Bromo-3-nitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology. (2025). 4-Bromo-3-nitrotoluene. NIST Chemistry WebBook. Retrieved from [Link]
- Zhang, Z. H., et al. (2007). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene.
-
Cheméo. (n.d.). Chemical Properties of 4-Bromo-3-nitrotoluene (CAS 5326-34-1). Retrieved from [Link]
-
PubChem. (2025). 4-Bromo-3-fluorotoluene. National Center for Biotechnology Information. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Science. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
National Institute of Standards and Technology. (2025). 4-Bromo-3-nitrotoluene IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
CS, T. (2024). synthesis of 4-bromo-2-nitrotoluene. YouTube. Retrieved from [Link]
-
SIELC Technologies. (2018). 4-Bromo-3-nitrotoluene. Retrieved from [Link]
-
Drug Target Review. (2018). New molecule to improve pharmaceuticals draws inspiration from nature's toolbox. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding the Synthesis Pathways of Pharmaceuticals with 3-Fluoro-4-nitrotoluene. Retrieved from [Link]
-
Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. Retrieved from [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-fluoro-6-nitrotoluene | C7H5BrFNO2 | CID 2773387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-3-nitrotoluene [webbook.nist.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. tcichemicals.com [tcichemicals.com]
